N-benzyl-N-methylhydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

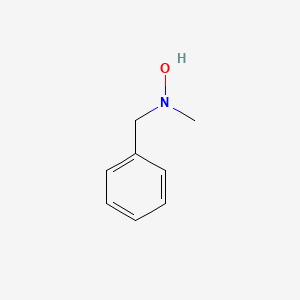

N-benzyl-N-methylhydroxylamine is an organic compound belonging to the class of hydroxylamines It features a benzyl group and a methyl group attached to the nitrogen atom of the hydroxylamine moiety

準備方法

Synthetic Routes and Reaction Conditions: N-benzyl-N-methylhydroxylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with N-methylhydroxylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: N-benzyl-N-methylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: The compound can be reduced to N-benzylmethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products:

Oxidation: this compound oxide.

Reduction: N-benzylmethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N-benzyl-N-methylhydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

作用機序

The mechanism by which N-benzyl-N-methylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxylamine moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

類似化合物との比較

N-methylhydroxylamine: Lacks the benzyl group, making it less hydrophobic and less reactive in certain contexts.

N-benzylhydroxylamine: Lacks the methyl group, which affects its steric and electronic properties.

N,N-dimethylhydroxylamine: Contains two methyl groups, leading to different reactivity and solubility profiles.

Uniqueness: N-benzyl-N-methylhydroxylamine is unique due to the presence of both benzyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound in organic synthesis and a valuable tool in medicinal chemistry research.

生物活性

N-benzyl-N-methylhydroxylamine (BMHA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and radical scavenging capacities. This article explores the biological activity of BMHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

BMHA is an N-substituted hydroxylamine characterized by the presence of both a benzyl and a methyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BMHA and its derivatives. Research indicates that N-benzylhydroxylamine analogues exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Radical Scavenging Activity : BMHA has been demonstrated to inhibit bacterial growth by scavenging free radicals generated during bacterial metabolism. It specifically inhibits ribonucleotide reductase (RNR) in bacteria, which is crucial for DNA synthesis, thereby preventing bacterial proliferation .

- Comparison with Other Compounds : In a study comparing various hydroxylamines, BMHA showed competitive radical scavenging activity with IC50 values comparable to ascorbic acid (IC50 = 10.2 μM) and other known radical scavengers .

Table 1: Antibacterial Activity of this compound Analogues

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| This compound | 20.3 | Pseudomonas aeruginosa |

| N-homobenzylhydroxylamine | 9.3 | Mycobacterium tuberculosis |

| Ascorbic Acid | 10.2 | Control |

| Hydroxylamine | 8.6 | Control |

The mechanism by which BMHA exerts its antimicrobial effects involves:

- Inhibition of Free Radical Formation : By scavenging radicals, BMHA reduces oxidative stress within bacterial cells.

- Targeting Ribonucleotide Reductase : The compound selectively inhibits bacterial RNR without affecting eukaryotic RNR, indicating a potential for low toxicity in mammalian systems .

Case Studies

- Study on Bacterial Infections : In a controlled experiment, BMHA was administered to mice infected with Bacillus anthracis. Results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .

- Radical Scavenging Assay : A study utilizing DPPH radical scavenging assays demonstrated that BMHA effectively reduced DPPH radicals with an IC50 value of 20.3 μM, suggesting substantial antioxidant capacity .

Toxicity and Safety Profile

Research indicates that BMHA exhibits low toxicity towards eukaryotic cells, making it a promising candidate for further development as an antimicrobial agent. The selectivity for bacterial RNR over eukaryotic RNR suggests minimal side effects when used therapeutically .

特性

IUPAC Name |

N-benzyl-N-methylhydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLWMRHNDKORFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902720 |

Source

|

| Record name | NoName_3269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。